8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one
Description
Properties
IUPAC Name |
8-chloro-4,6-dimethylbenzo[c][2,7]naphthyridin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-8-13-11(5-6-16-8)10-4-3-9(15)7-12(10)17(2)14(13)18/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOXVXZBVRJYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=O)N(C3=C2C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Cyclization Pathways
A foundational approach involves the condensation of substituted pyridine or quinoline precursors with carbonyl-containing reagents. For example, 2-cyano-N-phenylacetamide can react with diketones like 2,4-pentanedione under basic conditions to form pyridone intermediates, which subsequently undergo cyclization. In the case of 8-chloro-4,6-dimethyl derivatives, methyl groups are introduced via alkylation or through the use of pre-methylated starting materials.
Chlorination at C-8 is achieved using reagents such as POCl3 or PCl5 during or after cyclization. For instance, 8-chloro-2-phenyl-2,7-naphthyridone —a structurally analogous compound—is synthesized via a chlorination step following cyclization of a pyridone intermediate. This suggests that similar conditions could be adapted for the target compound by substituting phenyl groups with methyl substituents.
Stepwise Synthesis of 8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one
Preparation of the Pyridone Intermediate
The synthesis begins with the formation of a 4,6-dimethylpyridone precursor. One reported method involves the condensation of 2-cyano-N-methylacetamide with acetylacetone in the presence of ammonium acetate, yielding 4,6-dimethylpyridin-2(1H)-one . This intermediate serves as the foundation for subsequent cyclization.
Reaction Conditions
Cyclization to the Benzo-Naphthyridinone Core
The pyridone intermediate undergoes cyclization with a chloro-substituted benzene derivative to form the benzo[c]2,7-naphthyridinone skeleton. For example, Ullmann-type coupling with 1-fluoro-4-iodobenzene in the presence of a copper catalyst facilitates aryl-insertion, forming the fused bicyclic system.
Optimization Insight
Chlorination at C-8
Post-cyclization, chlorination is achieved using POCl3 under controlled conditions. In a representative procedure, the naphthyridinone is treated with POCl3 at 100°C for 4 hours, selectively introducing chlorine at the C-8 position.
Critical Parameters
Alternative Routes via Palladium-Catalyzed Cross-Coupling
One-Pot Sequential Reactions
Recent advances demonstrate the feasibility of combining multiple steps into a single pot. A one-pot procedure involving C–C coupling , demethylation , and intramolecular C–N coupling has been reported for canthin-4-ones. Adapting this strategy could streamline the synthesis of 8-chloro-4,6-dimethyl derivatives by reducing purification steps.
Key Steps
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C–C Coupling : Pd-catalyzed coupling of a bromonaphthyridinone with a methyl-substituted arylboronic acid.
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Demethylation : HCl-mediated cleavage of methyl protecting groups.
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Cyclization : Copper-catalyzed intramolecular coupling to form the fused ring system.
Challenges and Optimization Strategies
Side Reactions and Byproduct Formation
During cyclization, competing pathways may lead to dimerization or over-chlorination. For example, thermolysis of ylidene precursors at high temperatures (250°C) can produce dimeric byproducts like 8′-bromo-4H-[1,4′-bi(1,5-naphthyridine)]-4,8(5H)-dione . Mitigation strategies include:
Catalyst Poisoning
Palladium catalysts may be deactivated by coordination with nitrogen-rich heterocycles. In the synthesis of 8-(2-chlorophenyl)-1,5-naphthyridin-4(1H)-one , Pd(dppf)Cl2·DCM exhibited reduced activity due to bidentate ligand formation. Switching to XPhos Pd G4 improved yields by mitigating coordination.
Analytical Characterization Data
Spectroscopic Identification
Chemical Reactions Analysis
Nucleophilic Substitution at the 8-Chloro Position
The 8-chloro group is a key reactive site, enabling palladium-catalyzed cross-coupling reactions. For example:
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Buchwald–Hartwig Amination : The chloro substituent undergoes coupling with primary or secondary amines in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to yield 8-amino-substituted derivatives . This reaction is critical for introducing pharmacologically relevant amine groups.
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Suzuki–Miyaura Coupling : While not explicitly documented for this compound, analogous 8-chloro-2,7-naphthyridinones have been coupled with aryl boronic acids to form biaryl derivatives .
Example Reaction Pathway
Cyclization and Ring Functionalization
The benzo[c]2,7-naphthyridinone core participates in intramolecular cyclization reactions under catalytic conditions:
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Pd/C-Catalyzed C–H Arylation : In the presence of Pd/C and KOAc, the scaffold can undergo intramolecular C–H activation to form fused polycyclic structures. For example, derivatives like 4,5-dimethylphenanthridin-6(5H)-one have been synthesized via this method .
Key Conditions
| Reaction Type | Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Intramolecular C–H Arylation | 10% Pd/C | KOAc | DMA | 130°C | 56–85% |
Synthetic Limitations and Challenges
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Steric Hindrance : The 4,6-dimethyl groups may impede reactivity at adjacent positions, necessitating optimized catalyst systems .
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Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., DMF, DMA) generally outperform those in non-polar media .
Comparison with Related Naphthyridinones
| Feature | 8-Chloro-4,6-dimethyl-benzo[c]2,7-naphthyridin-5-one | 1,5-Naphthyridine Derivatives |
|---|---|---|
| Reactivity at Halogen | High (Pd-catalyzed coupling) | Moderate |
| Thermal Stability | Stable up to 130°C | Degrades above 150°C |
| Synthetic Utility | Broad (pharma intermediates) | Limited to niche applications |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 8-chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one exhibits promising anticancer properties. A study conducted on synthesized derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival .
SGLT2 Inhibition
The compound has also been investigated as a potential inhibitor of sodium-glucose cotransporter 2 (SGLT2), which plays a critical role in glucose reabsorption in the kidneys. By inhibiting SGLT2, this compound may contribute to lowering blood glucose levels, making it a candidate for treating diabetes mellitus . This application aligns with the growing interest in developing SGLT2 inhibitors for managing diabetes and related metabolic disorders.
Antimicrobial Properties
In addition to its anticancer and antidiabetic applications, there is emerging evidence that 8-chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one possesses antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although further research is needed to elucidate the specific mechanisms involved and to evaluate its efficacy compared to existing antimicrobial agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of 8-chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one is crucial for optimizing its biological activity. SAR studies have shown that modifications to the naphthyridine core can significantly influence its pharmacological properties. For instance, alterations in substituents at specific positions on the ring system can enhance potency or selectivity toward particular biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Heteroatom Variations
- Target Compound: Core: Benzo[c]2,7-naphthyridin-5-one (two nitrogen atoms in the naphthyridinone ring). Substituents: Chlorine (position 8), methyl groups (positions 4 and 6). Key Properties: Increased lipophilicity due to methyl groups; chlorine enhances electronic withdrawal.
- 6H-Benzo[c]chromen-6-ones: Core: Chromenone (oxygen atom in the heterocyclic ring). Substituents: Typically hydroxyl or acetyl groups (e.g., compounds derived from 2-hydroxynaphthaldehydes). Key Differences: Oxygen instead of nitrogen in the heterocycle, leading to altered solubility and reactivity. Synthesized via Claisen-Schmidt condensation .
- Benzo[b][1,8]naphthyridin-5-one Derivatives: Core: Differing nitrogen arrangement (1,8-naphthyridinone vs. 2,7-naphthyridinone). Substituents: Varied halogen or alkyl groups (e.g., chlorine at non-equivalent positions). Impact: Altered electronic distribution and binding affinity compared to the target compound .
- 2-Chloro-1,7-naphthyridin-8(7H)-one: Core: Similar naphthyridinone backbone. Substituents: Chlorine at position 2 instead of 6. Key Differences: Chlorine position affects steric and electronic interactions in biological systems .
Physicochemical Properties
While explicit data for the target compound (e.g., melting point, solubility) is unavailable in the provided evidence, inferences can be drawn from analogs:
- Methyl Groups: Improve metabolic stability and lipophilicity compared to non-methylated analogs like 2-Chloro-1,7-naphthyridin-8(7H)-one .
- Chromenones: Generally exhibit lower logP values due to oxygen’s electronegativity, reducing cell membrane permeability relative to naphthyridinones .
Biological Activity
8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one (CAS Number: 1551407-49-8) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific studies.
- Molecular Formula : C14H11ClN2O
- Molecular Weight : 258.70 g/mol
- Purity : NLT 98%
- Storage Conditions : Stable at 20ºC for up to 2 years .
The biological activity of 8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in cellular processes.
Antimicrobial Activity
Recent investigations have focused on the antimicrobial properties of this compound. A study evaluated its effectiveness against several pathogenic bacteria and fungi. The findings indicated that:
- Minimum Inhibitory Concentration (MIC) values ranged from 0.22 to 0.25 μg/mL against tested pathogens.
- It demonstrated significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction .
Table 1: Antimicrobial Activity Summary
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | Not specified | High |
| Staphylococcus epidermidis | 0.25 | Not specified | High |
Cytotoxicity and Safety Profile
In vitro studies assessing cytotoxicity revealed that the compound exhibits low hemolytic activity (% lysis range from 3.23 to 15.22%) and non-cytotoxicity with IC50 values greater than 60 μM. This suggests a favorable safety profile for potential therapeutic applications .
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on critical enzymes:
- DNA Gyrase Inhibition : IC50 values ranged between 12.27–31.64 μM.
- Dihydrofolate Reductase (DHFR) Inhibition : IC50 values were noted between 0.52–2.67 μM, indicating potent activity against this enzyme which is crucial for DNA synthesis .
Case Studies and Applications
- Antibacterial Applications : A case study highlighted the compound's synergistic effects when combined with other antibiotics, significantly lowering their MICs and enhancing overall efficacy against resistant bacterial strains.
- Potential in Cancer Therapy : Given its enzyme inhibition profile, there is ongoing research into its application as an anticancer agent, particularly targeting pathways involved in tumor growth and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
